molecular formula C21H19N5OS B10987584 3-isopropyl-1-phenyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide

3-isopropyl-1-phenyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B10987584
M. Wt: 389.5 g/mol
InChI Key: GAILTYFRSAKXHP-UHFFFAOYSA-N
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Description

3-isopropyl-1-phenyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide is a complex organic compound featuring a pyrazole core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-isopropyl-1-phenyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrazole Core: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions to form the pyrazole ring.

    Substitution Reactions:

    Thiazole Ring Formation: The thiazole ring can be synthesized by reacting a suitable thioamide with a haloketone.

    Coupling Reactions: The final step involves coupling the pyrazole and thiazole derivatives using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-isopropyl-1-phenyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the pyrazole core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones, depending on the site of oxidation.

    Reduction: Alcohols or amines, depending on the functional groups present.

    Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies. Its structural features make it a candidate for investigating biological pathways and mechanisms.

Medicine

Medicinally, 3-isopropyl-1-phenyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide is of interest for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industry, this compound could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-isopropyl-1-phenyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide would depend on its specific application. In a medicinal context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways. The compound’s effects could be mediated through binding to these targets, altering their function and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-phenyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxamide: Lacks the isopropyl and thiazole groups.

    3-isopropyl-1-phenyl-1H-pyrazole-5-carboxamide: Lacks the pyridinyl and thiazole groups.

    N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide: Lacks the isopropyl and phenyl groups.

Uniqueness

The uniqueness of 3-isopropyl-1-phenyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the isopropyl group may enhance its lipophilicity, the phenyl group may contribute to aromatic interactions, and the thiazole and pyridinyl groups may provide additional binding sites for molecular targets.

This compound’s distinct structure allows it to interact with a variety of biological targets, making it a versatile candidate for research and development in multiple fields.

Properties

Molecular Formula

C21H19N5OS

Molecular Weight

389.5 g/mol

IUPAC Name

2-phenyl-5-propan-2-yl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C21H19N5OS/c1-14(2)17-12-19(26(25-17)15-8-4-3-5-9-15)20(27)24-21-23-18(13-28-21)16-10-6-7-11-22-16/h3-14H,1-2H3,(H,23,24,27)

InChI Key

GAILTYFRSAKXHP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=N3)C4=CC=CC=C4

Origin of Product

United States

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